1-{1-[2-(2-Chlorophenoxy)ethyl]benzimidazol-2-yl}propan-1-ol 1-{1-[2-(2-Chlorophenoxy)ethyl]benzimidazol-2-yl}propan-1-ol
Brand Name: Vulcanchem
CAS No.: 887348-38-1
VCID: VC0368109
InChI: InChI=1S/C18H19ClN2O2/c1-2-16(22)18-20-14-8-4-5-9-15(14)21(18)11-12-23-17-10-6-3-7-13(17)19/h3-10,16,22H,2,11-12H2,1H3
SMILES: CCC(C1=NC2=CC=CC=C2N1CCOC3=CC=CC=C3Cl)O
Molecular Formula: C18H19ClN2O2
Molecular Weight: 330.8g/mol

1-{1-[2-(2-Chlorophenoxy)ethyl]benzimidazol-2-yl}propan-1-ol

CAS No.: 887348-38-1

Main Products

VCID: VC0368109

Molecular Formula: C18H19ClN2O2

Molecular Weight: 330.8g/mol

1-{1-[2-(2-Chlorophenoxy)ethyl]benzimidazol-2-yl}propan-1-ol - 887348-38-1

CAS No. 887348-38-1
Product Name 1-{1-[2-(2-Chlorophenoxy)ethyl]benzimidazol-2-yl}propan-1-ol
Molecular Formula C18H19ClN2O2
Molecular Weight 330.8g/mol
IUPAC Name 1-[1-[2-(2-chlorophenoxy)ethyl]benzimidazol-2-yl]propan-1-ol
Standard InChI InChI=1S/C18H19ClN2O2/c1-2-16(22)18-20-14-8-4-5-9-15(14)21(18)11-12-23-17-10-6-3-7-13(17)19/h3-10,16,22H,2,11-12H2,1H3
Standard InChIKey NSZGAVBLFMARSY-UHFFFAOYSA-N
SMILES CCC(C1=NC2=CC=CC=C2N1CCOC3=CC=CC=C3Cl)O
Canonical SMILES CCC(C1=NC2=CC=CC=C2N1CCOC3=CC=CC=C3Cl)O
PubChem Compound 16451094
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator